molecular formula C21H24N4O4 B2870512 N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396887-75-4

N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2870512
CAS RN: 1396887-75-4
M. Wt: 396.447
InChI Key: RZFXZRXMDAEEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamide derivatives and has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves the modulation of various neurotransmitters and enzymes in the body. It acts as an inhibitor of the amyloid-beta peptide production, which is involved in the development of Alzheimer's disease. It also inhibits the activity of the serotonin and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, it inhibits the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division.
Biochemical and Physiological Effects
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects on the body. In animal studies, it has been shown to improve cognitive function and memory in models of Alzheimer's disease. It has also been shown to reduce anxiety and depression-like behavior in animal models. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is its potential as a multi-targeted therapeutic agent, as it has been shown to have activity against various diseases. Additionally, its unique chemical structure and mechanism of action make it a promising candidate for drug development. However, one limitation of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is its limited bioavailability, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide. One potential area of research is the development of more efficient synthesis methods to improve its bioavailability and overall effectiveness as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves the reaction of 2-methoxyaniline with 4-piperidin-1-ylmethylbenzoic acid, followed by coupling with oxalyl chloride. The resulting compound is then treated with 1-methylpiperazine to obtain the final product. The purity of the compound is ensured by using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In the field of neurology, it has been shown to have potential as a treatment for Alzheimer's disease, as it inhibits the production of amyloid-beta peptides, which are known to play a role in the development of the disease. In psychiatry, it has been studied as a potential treatment for depression and anxiety, as it modulates the activity of the serotonin and norepinephrine transporters. In oncology, it has been shown to have potential as a treatment for various types of cancer, as it inhibits the growth and proliferation of cancer cells.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-29-18-7-3-2-6-17(18)24-20(27)19(26)23-13-15-8-11-25(12-9-15)21(28)16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFXZRXMDAEEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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